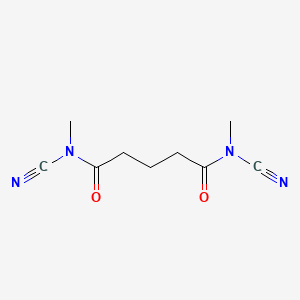![molecular formula C28H18O4S B14396188 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene) CAS No. 88272-95-1](/img/structure/B14396188.png)
1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene) is a complex organic compound characterized by its unique structure, which includes a sulfonyl group bridging two phenyleneoxy groups, each further connected to ethynylbenzene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene) typically involves multiple steps. One common method includes the reaction of 4,4’-dihydroxydiphenyl sulfone with ethynylbenzene derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene) can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyleneoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene) has several applications in scientific research:
Materials Science: Used in the development of advanced polymers and composites due to its structural rigidity and thermal stability.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its electronic properties.
Catalysis: Acts as a ligand in various catalytic processes, enhancing the efficiency of reactions.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Wirkmechanismus
The mechanism of action of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene) largely depends on its application:
In Organic Electronics: The compound facilitates charge transfer and improves the efficiency of electronic devices by providing a stable and conductive pathway.
In Catalysis: It acts as a ligand, coordinating with metal centers to form active catalytic complexes that enhance reaction rates and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-[Sulfonylbis(4,1-phenyleneoxy)]dianiline
- 1,1’-Sulfonylbis[4-(prop-2-en-1-yloxy)benzene]
- 10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine)
Uniqueness
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene) stands out due to its ethynyl groups, which provide additional sites for functionalization and enhance its electronic properties. This makes it particularly valuable in applications requiring high thermal stability and electronic conductivity.
Eigenschaften
CAS-Nummer |
88272-95-1 |
|---|---|
Molekularformel |
C28H18O4S |
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
1-ethynyl-4-[4-[4-(4-ethynylphenoxy)phenyl]sulfonylphenoxy]benzene |
InChI |
InChI=1S/C28H18O4S/c1-3-21-5-9-23(10-6-21)31-25-13-17-27(18-14-25)33(29,30)28-19-15-26(16-20-28)32-24-11-7-22(4-2)8-12-24/h1-2,5-20H |
InChI-Schlüssel |
DRZXHABMFWACFH-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


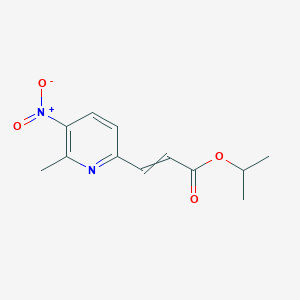
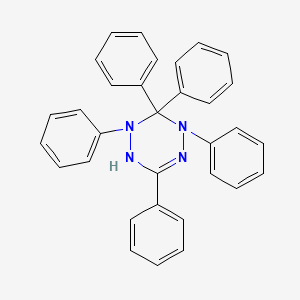
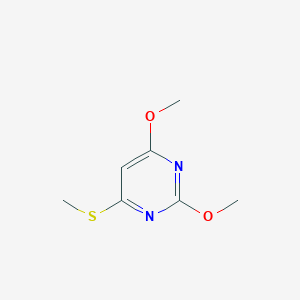
![1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-YL]propyl}piperazine](/img/structure/B14396126.png)

![2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14396134.png)
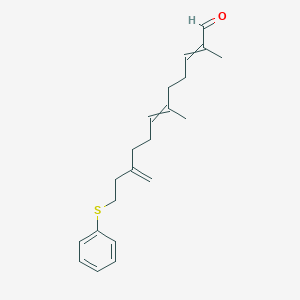
![1-(Bromomethyl)-4-[(undecyloxy)methyl]benzene](/img/structure/B14396139.png)
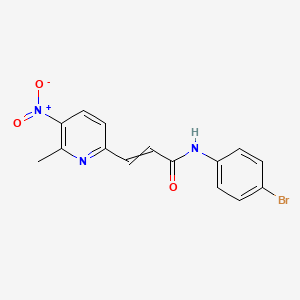
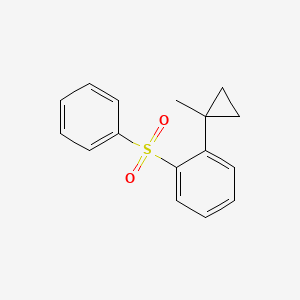
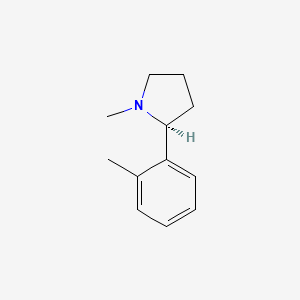

![2,4-Dimethyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B14396170.png)
